
N,N,N',N'-Tetraallyl 1,4-diamino butane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N,N’,N’-Tetraallyl 1,4-diamino butane: is an organic compound with the molecular formula C16H28N2 It is characterized by the presence of four allyl groups attached to the nitrogen atoms of a 1,4-diaminobutane backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N,N’,N’-Tetraallyl 1,4-diamino butane typically involves the reaction of 1,4-diaminobutane with allyl bromide in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the nitrogen atoms of the 1,4-diaminobutane attack the carbon atoms of the allyl bromide, resulting in the formation of the tetraallyl derivative.
Reaction Conditions:
Reactants: 1,4-diaminobutane, allyl bromide
Base: Sodium hydroxide
Solvent: Typically anhydrous ethanol or another suitable organic solvent
Temperature: Room temperature to slightly elevated temperatures (25-50°C)
Time: Several hours to complete the reaction
Industrial Production Methods
Industrial production of N,N,N’,N’-Tetraallyl 1,4-diamino butane follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
N,N,N’,N’-Tetraallyl 1,4-diamino butane can undergo various types of chemical reactions, including:
Oxidation: The allyl groups can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The allyl groups can participate in substitution reactions, where they are replaced by other functional groups.
Polymerization: The allyl groups can undergo polymerization reactions, leading to the formation of polymeric materials.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or peracids can be used under mild conditions.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Various nucleophiles can be used, depending on the desired substitution product.
Polymerization: Radical initiators or catalysts can be used to initiate polymerization.
Major Products Formed
Oxidation: Epoxides or hydroxylated derivatives.
Reduction: Saturated amines.
Substitution: Substituted amines with different functional groups.
Polymerization: Polymeric materials with varying properties.
Wissenschaftliche Forschungsanwendungen
N,N,N’,N’-Tetraallyl 1,4-diamino butane has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a cross-linking agent in biomaterials.
Medicine: Explored for its potential use in drug delivery systems and as a precursor for bioactive compounds.
Industry: Utilized in the production of specialty polymers and materials with unique properties.
Wirkmechanismus
The mechanism of action of N,N,N’,N’-Tetraallyl 1,4-diamino butane involves its ability to participate in various chemical reactions due to the presence of reactive allyl groups. These groups can undergo polymerization, oxidation, and substitution reactions, leading to the formation of diverse products. The compound’s reactivity is influenced by the electronic and steric effects of the allyl groups and the diamine backbone.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N,N’,N’-Tetramethyl 1,4-diamino butane: Similar structure but with methyl groups instead of allyl groups.
1,4-Diaminobutane: The parent compound without any allyl or other substituents.
N,N,N’,N’-Tetraethyl 1,4-diamino butane: Similar structure but with ethyl groups instead of allyl groups.
Uniqueness
N,N,N’,N’-Tetraallyl 1,4-diamino butane is unique due to the presence of allyl groups, which impart distinct reactivity and potential for polymerization. This makes it valuable for applications requiring cross-linking and the formation of polymeric materials.
Eigenschaften
CAS-Nummer |
54391-08-1 |
|---|---|
Molekularformel |
C16H28N2 |
Molekulargewicht |
248.41 g/mol |
IUPAC-Name |
N,N,N',N'-tetrakis(prop-2-enyl)butane-1,4-diamine |
InChI |
InChI=1S/C16H28N2/c1-5-11-17(12-6-2)15-9-10-16-18(13-7-3)14-8-4/h5-8H,1-4,9-16H2 |
InChI-Schlüssel |
WYRJQOPVEMCABI-UHFFFAOYSA-N |
Kanonische SMILES |
C=CCN(CCCCN(CC=C)CC=C)CC=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



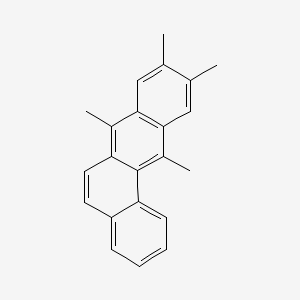
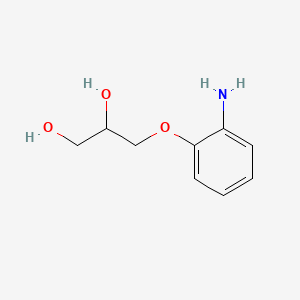
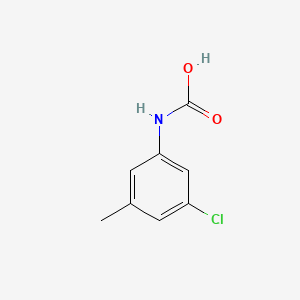
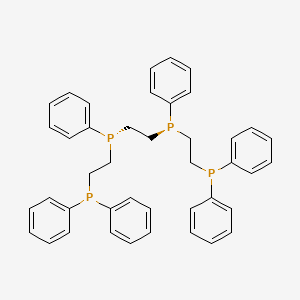

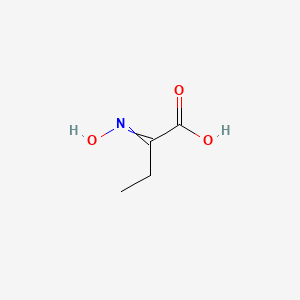
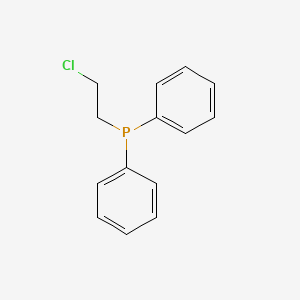


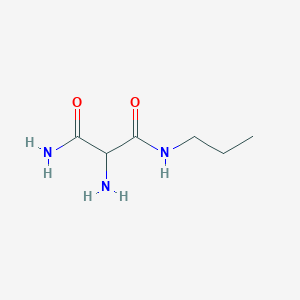


![3-chloro-N-[4-(dipropylsulfamoyl)phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B13812982.png)
